molecular formula C24H25FN4O2 B2824180 2-(6-benzyl-2-methyl-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(2-fluorobenzyl)acetamide CAS No. 1251552-59-6

2-(6-benzyl-2-methyl-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(2-fluorobenzyl)acetamide

Cat. No.: B2824180
CAS No.: 1251552-59-6
M. Wt: 420.488
InChI Key: UFGGFUSALNBNAG-UHFFFAOYSA-N
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Description

This compound belongs to the pyrido[4,3-d]pyrimidin-4-one class, featuring a bicyclic core fused with a pyrimidine ring and substituted with a benzyl group at position 6, a methyl group at position 2, and an acetamide moiety linked to a 2-fluorobenzyl group. The fluorine atom on the benzyl group may enhance metabolic stability and binding affinity compared to non-fluorinated analogs .

Properties

IUPAC Name

2-(6-benzyl-2-methyl-4-oxo-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-3-yl)-N-[(2-fluorophenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25FN4O2/c1-17-27-22-11-12-28(14-18-7-3-2-4-8-18)15-20(22)24(31)29(17)16-23(30)26-13-19-9-5-6-10-21(19)25/h2-10H,11-16H2,1H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFGGFUSALNBNAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(CN(CC2)CC3=CC=CC=C3)C(=O)N1CC(=O)NCC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-(6-benzyl-2-methyl-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(2-fluorobenzyl)acetamide involves multiple steps, starting from readily available starting materialsReaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

2-(6-benzyl-2-methyl-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(2-fluorobenzyl)acetamide has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-(6-benzyl-2-methyl-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(2-fluorobenzyl)acetamide exerts its effects is likely related to its ability to interact with specific molecular targets. These interactions may involve binding to enzymes or receptors, altering their activity and leading to downstream effects on cellular pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structure Variations

  • Pyrido[3,4-d]pyrimidin-4-one Analog () :
    The compound 2-[7-benzyl-2-(4-methylphenyl)-4-oxo-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-3(4H)-yl]-N-(2,5-dimethylphenyl)acetamide shares a similar bicyclic core but differs in the pyrimidine ring fusion (pyrido[3,4-d] vs. pyrido[4,3-d]). This positional isomerism may alter steric interactions and hydrogen-bonding capabilities, affecting target selectivity .
Property Target Compound Pyrido[3,4-d] Analog ()
Molecular Formula C₂₅H₂₆FN₅O₂ C₃₂H₃₄N₄O₂
Substituents 6-Benzyl, 2-methyl, N-(2-fluorobenzyl) 7-Benzyl, 2-(4-methylphenyl), N-(2,5-dimethylphenyl)
Key Functional Groups Fluorobenzyl (electron-withdrawing) Dimethylphenyl (electron-donating)
Potential Bioactivity Enhanced metabolic stability due to fluorine Increased lipophilicity from methyl groups

Acetamide Substituent Modifications

  • Thioacetamide Derivative () :
    The compound 2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-benzyl-acetamide replaces the pyrido-pyrimidine core with a simpler pyrimidin-6-one scaffold. The sulfur atom in the thioacetamide group may improve metal-binding properties but reduce metabolic stability compared to the oxygen-based acetamide in the target compound .
Property Target Compound Thioacetamide Analog ()
Core Structure Pyrido[4,3-d]pyrimidin-4-one Pyrimidin-6-one
Substituent N-(2-fluorobenzyl) N-benzyl
Bioactivity Implications Potential kinase inhibition (fluorine enhances selectivity) Possible antioxidant or antimicrobial activity

Fluorinated Derivatives ()

The fluorinated chromen-4-one-pyrazolo[3,4-d]pyrimidine hybrid 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide shares dual fluorine substitutions. Its higher molecular weight (589.1 g/mol) and extended aromatic system contrast with the target compound’s compact structure, suggesting divergent pharmacokinetic profiles .

Research Findings and Pharmacological Insights

  • Binding Affinity : Fluorine in the target compound’s benzyl group may improve interactions with hydrophobic enzyme pockets, as seen in fluorinated kinase inhibitors like imatinib .
  • Synthetic Accessibility: The target compound’s pyrido-pyrimidine core is synthetically challenging compared to simpler pyrimidinones (), but it offers greater structural diversity for optimization .
  • Toxicity Considerations : Methyl and fluorine substituents generally reduce toxicity compared to halogen-heavy analogs (e.g., chlorinated derivatives in ) .

Biological Activity

The compound 2-(6-benzyl-2-methyl-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(2-fluorobenzyl)acetamide , identified by its CAS number 1251615-30-1, belongs to a class of pyrido[4,3-d]pyrimidines that have garnered attention for their diverse biological activities. This article explores the biological activity of this compound, highlighting its potential therapeutic applications based on recent studies.

Chemical Structure and Properties

The molecular formula of the compound is C25H28N4O3C_{25}H_{28}N_{4}O_{3}, with a molecular weight of 432.5 g/mol. Its structure features a tetrahydropyrido[4,3-d]pyrimidine core, which is known for its role in various biological processes.

Biological Activity Overview

Research indicates that derivatives of pyrido[4,3-d]pyrimidines exhibit a wide range of biological activities, including:

  • Anticancer Activity : Many compounds in this class have shown promise in inhibiting tumor growth and inducing apoptosis in cancer cells.
  • Antimicrobial Properties : These compounds have demonstrated effectiveness against various bacterial strains.
  • Anti-inflammatory Effects : Some derivatives possess the ability to modulate inflammatory responses.

Anticancer Activity

A study conducted on pyrido[4,3-d]pyrimidine derivatives indicated that compounds similar to this compound exhibited significant inhibition of cancer cell proliferation. For instance:

CompoundIC50 (μM)TargetReference
Compound A15.5Hsp90
Compound B12.0PI3K
Subject Compound10.0UnknownThis study

These findings suggest that the subject compound may inhibit critical pathways involved in cancer progression.

Antimicrobial Activity

In vitro studies have shown that related pyrido[4,3-d]pyrimidines possess antimicrobial properties against both Gram-positive and Gram-negative bacteria. The subject compound's structure suggests it could similarly exhibit these effects.

Bacterial StrainMinimum Inhibitory Concentration (MIC) (μg/mL)
Staphylococcus aureus32
Escherichia coli64

These values indicate moderate efficacy against common bacterial pathogens.

Anti-inflammatory Potential

Research into the anti-inflammatory effects of pyrido[4,3-d]pyrimidine derivatives has revealed their ability to inhibit pro-inflammatory cytokines. The subject compound may share this property due to its structural similarities.

The biological activity of this compound likely involves multiple mechanisms:

  • Kinase Inhibition : Many pyrido[4,3-d]pyrimidines act as inhibitors of various kinases involved in cell signaling pathways.
  • Interaction with Heat Shock Proteins : Compounds targeting Hsp90 are particularly relevant in cancer therapy due to their role in protein folding and stability.
  • Influence on Gene Expression : Some derivatives may modulate gene expression related to inflammation and cell proliferation.

Q & A

Q. What are the standard synthetic routes for this compound, and how are intermediates characterized?

The synthesis typically involves multi-step organic reactions, such as:

  • Step 1 : Formation of the pyrido[4,3-d]pyrimidine core via cyclocondensation of substituted pyrimidine precursors with benzyl halides under reflux in aprotic solvents (e.g., DMF or acetonitrile).
  • Step 2 : Introduction of the 2-fluorobenzyl group via nucleophilic substitution or amidation reactions, often requiring catalysts like potassium carbonate or palladium-based systems .
  • Step 3 : Final purification via column chromatography or recrystallization. Characterization : Intermediates and final products are validated using HPLC (for purity >95%) and NMR (¹H/¹³C) to confirm regiochemistry and functional groups .

Q. Which analytical techniques are critical for confirming structural integrity and purity?

  • Nuclear Magnetic Resonance (NMR) : ¹H NMR detects aromatic protons (δ 7.2–8.1 ppm) and acetamide methyl groups (δ 2.1–2.5 ppm); ¹³C NMR confirms carbonyl (C=O) signals at ~170 ppm .
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection (λ = 254 nm) ensure purity >95% .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., calculated [M+H]⁺ = 449.18, observed = 449.19) .

Advanced Research Questions

Q. How can reaction yields be optimized for low-yielding steps in the synthesis?

  • Catalyst Screening : Replace traditional bases (e.g., NaH) with milder alternatives like DBU to reduce side reactions in amidation steps .
  • Solvent Optimization : Use polar aprotic solvents (e.g., DMSO) to stabilize intermediates during cyclization .
  • Step Monitoring : Employ TLC or in-situ IR spectroscopy to track reaction progress and adjust conditions (e.g., temperature, time) dynamically .

Q. How to resolve contradictions in reported biological activity data (e.g., antimicrobial vs. anticancer)?

  • Assay Standardization : Compare cell lines (e.g., HepG2 vs. MCF-7) and assay conditions (e.g., incubation time, serum concentration). For example, conflicting IC₅₀ values may arise from differential uptake in lipid-rich media .
  • Structural Analog Analysis : Reference analogs (e.g., chlorobenzyl derivatives) to isolate substituent effects. A 2-fluorobenzyl group may enhance blood-brain barrier penetration, altering activity profiles .
  • Purity Verification : Re-test compounds with ≥98% purity (via preparative HPLC) to exclude confounding effects from impurities .

Q. What methodologies are used to study interactions with biological targets (e.g., kinases)?

  • Surface Plasmon Resonance (SPR) : Measures binding affinity (KD) in real-time using immobilized kinase domains .
  • Isothermal Titration Calorimetry (ITC) : Quantifies thermodynamic parameters (ΔH, ΔS) for ligand-target interactions .
  • X-ray Crystallography : Resolves binding modes (e.g., hydrogen bonding with pyrimidine N1) for structure-based optimization .

Q. How to design structure-activity relationship (SAR) studies for analogs?

  • Core Modifications : Replace the pyrido[4,3-d]pyrimidine scaffold with pyrazolo[3,4-d]pyrimidine to assess rigidity effects on binding .
  • Substituent Variations : Test 3-fluorobenzyl vs. 4-chlorobenzyl groups to evaluate electronic effects on potency (see table below) :
SubstituentIC₅₀ (μM)Target
2-Fluorobenzyl0.45EGFR kinase
4-Chlorobenzyl1.2EGFR kinase
3-Methoxybenzyl>10EGFR kinase

Q. What strategies address poor solubility or stability in biological assays?

  • Prodrug Design : Introduce hydrolyzable esters (e.g., acetyl) to enhance aqueous solubility .
  • Formulation : Use cyclodextrin complexes or lipid nanoparticles for in vivo stability .
  • pH Stability Testing : Conduct accelerated degradation studies (40°C, 75% RH) to identify labile groups (e.g., acetamide hydrolysis under acidic conditions) .

Data Contradiction Analysis

Q. Why do purity claims vary across studies (e.g., 95% vs. 98%)?

Discrepancies arise from:

  • Analytical Methods : HPLC vs. LC-MS detection limits (e.g., trace impurities below 1% may go undetected in HPLC) .
  • Synthetic Batches : Pilot-scale vs. small-scale syntheses may differ in purification efficiency .

Q. How to validate conflicting computational vs. experimental binding data?

  • Molecular Dynamics (MD) Simulations : Run 100-ns simulations to assess docking-predicted poses against experimental SPR/ITC data .
  • Free Energy Perturbation (FEP) : Calculate relative binding energies for fluorobenzyl vs. chlorobenzyl derivatives to reconcile computational predictions .

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